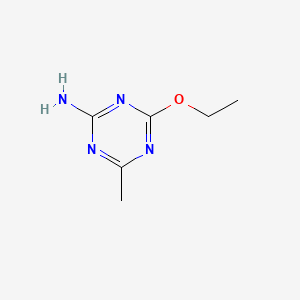

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine

Übersicht

Beschreibung

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol . It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine typically involves the reaction of ethylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine replaces one of the chlorine atoms on the cyanuric chloride molecule . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product . The use of automated systems also reduces the risk of human error and enhances the safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Ethylamine or other nucleophiles in an organic solvent like dichloromethane.

Major Products Formed

Oxidation: Formation of corresponding triazine oxides.

Reduction: Formation of reduced triazine derivatives.

Substitution: Formation of substituted triazine compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicides and Pesticides

One of the primary uses of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is as an intermediate in the synthesis of herbicides and pesticides. The compound's structure allows it to interact effectively with plant systems, leading to herbicidal activity.

The effectiveness of herbicides containing this compound has been documented in various studies demonstrating their ability to control a wide range of weed species while minimizing damage to crops.

Medical Applications

Antitumor and Antimicrobial Properties

Research indicates that this compound exhibits potential antitumor and antimicrobial properties. This makes it a candidate for drug development aimed at treating various types of cancer and infections.

Case Study: Antitumor Activity

A study explored the effects of derivatives of triazine compounds on cancer cell lines. The findings suggested that compounds similar to this compound were effective in inhibiting tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of triazine derivatives against common bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting that this compound could be developed into new antimicrobial agents.

Materials Science Applications

Polymer Stabilizers

In materials science, this compound is utilized in the production of polymer stabilizers. Its chemical properties help enhance the thermal stability and durability of polymers.

| Polymer Type | Stabilizer Function | Benefits |

|---|---|---|

| Polyethylene | Thermal stabilizer | Increases resistance to thermal degradation |

| Polyvinyl chloride | UV stabilizer | Protects against UV-induced degradation |

The incorporation of this compound into polymer formulations has been shown to improve longevity and performance under various environmental conditions.

Wirkmechanismus

The mechanism of action of 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets in bacterial cells. The compound inhibits the activity of enzymes involved in DNA replication and protein synthesis, leading to the disruption of bacterial growth and proliferation . The primary molecular target is believed to be DNA gyrase, an essential enzyme for bacterial DNA replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar in structure but with a methoxy group instead of an ethoxy group.

4-Methoxy-6-methyl-1,3,5-triazin-2-amine: Another triazine derivative with a methoxy group.

6-Chloro-N-(4-dimethylamino-phenyl)-N’-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: A substituted triazine with antibacterial properties.

Uniqueness

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Biologische Aktivität

4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, also known as 2-amino-4-ethoxy-6-methyl-1,3,5-triazine, is a triazine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of CHNO and a molecular weight of approximately 154.17 g/mol. Its structure features a triazine ring composed of three nitrogen atoms and three carbon atoms, which is significant for its chemical reactivity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest its effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disrupting cellular functions in microbial cells or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to interact with receptors involved in inflammatory responses, potentially modulating the release of pro-inflammatory cytokines. This interaction suggests a therapeutic application in conditions characterized by excessive inflammation.

Anticancer Potential

The biological activity of this compound is attributed to its ability to bind to various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : It is suggested that the compound interacts with receptors related to inflammation and immune response modulation .

- DNA Interaction : As noted in anticancer studies, the compound's derivatives can bind to DNA topoisomerase IIα, disrupting its function and leading to cancer cell death .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique features and potential advantages:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine | 5248-39-5 | 0.82 | Contains a methoxy group instead of ethoxy |

| 2-Amino-4,6-dimethoxy-1,3,5-triazine | 16370-63-1 | 0.77 | Two methoxy groups; more polar than 4-Ethoxy variant |

| 6-Ethoxy-N2-methyl-1,3,5-triazine-2,4-diamine | 62096-63-3 | 0.67 | Contains an additional methyl group at the nitrogen position |

| 4-Amino-6-methyl-1,3,5-triazin-2-ol | 16352-06-0 | 0.88 | Hydroxyl group instead of ethoxy; potential for different reactivity |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Activity Study : A study evaluated the efficacy of 4-Ethoxy derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.

- Anti-inflammatory Mechanism Study : In vitro assays demonstrated that the compound reduced TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting a role in modulating inflammatory responses.

- Cytotoxicity Screening : The NCI's 60 human cancer cell line screening identified several sensitive lines to the compound's derivatives, supporting its development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine, and how can reaction conditions be optimized?

Basic Research Focus

The synthesis of triazine derivatives often employs solvent-free interactions or one-pot strategies. For example, 4,6-disubstituted triazin-2-amines can be synthesized via cotrimerization of aromatic nitriles with guanidine derivatives or via reactions with N-acetylguanidine under controlled conditions . Optimization involves adjusting reaction temperatures, solvent selection (e.g., THF for low-temperature reactions ), and stoichiometric ratios of reagents. Yield improvements are achieved by minimizing side reactions, such as unintended substitutions, through careful monitoring of reaction progress via TLC or HPLC.

Q. How can computational methods like 3D-QSAR be applied to predict the biological activity of this compound derivatives?

Advanced Research Focus

3D-QSAR (Quantitative Structure-Activity Relationship) modeling leverages structural descriptors (e.g., electrostatic potential, steric bulk) to correlate substituent effects with biological outcomes. For triazine derivatives, substituents like ethoxy and methyl groups influence binding affinity to targets such as PI3K/mTOR kinases . Advanced studies use software like Schrödinger or MOE to generate pharmacophore models, validating predictions with in vitro assays (e.g., kinase inhibition or cytotoxicity screens ). Discrepancies in activity across derivatives are resolved by analyzing electronic and steric contributions using density functional theory (DFT) .

Q. What spectroscopic techniques are recommended for characterizing the molecular structure of this compound?

Basic Research Focus

- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., N···H contacts in triclinic systems) .

- NMR spectroscopy : H and C NMR identify substituent positions (e.g., ethoxy group at C4, methyl at C6) and confirm purity .

- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 369 [M] for related triazines ).

Q. What strategies resolve contradictions in the reported biological efficacy of triazine derivatives across different studies?

Advanced Research Focus

Contradictions arise from variations in substituents, assay conditions, or cell lines. For example, 4-ethoxy and 4-methylpiperidino groups may enhance blood-brain barrier penetration in PI3K/mTOR inhibitors , while aryl substituents modulate antileukemic activity . Systematic meta-analyses comparing logP, solubility, and protein binding data across studies can clarify structure-activity trends. Cross-validation using orthogonal assays (e.g., in vitro enzymatic vs. cell-based viability assays) minimizes methodological bias .

Q. What are the key safety considerations when handling this compound in laboratory settings?

Basic Research Focus

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Waste disposal : Collect in sealed containers to prevent environmental release . Acute toxicity data (e.g., LD50) should guide handling protocols, with emergency rinsing procedures for spills .

Q. How does the introduction of ethoxy and methyl groups influence the pharmacokinetic properties of triazine-based inhibitors?

Advanced Research Focus

Ethoxy groups enhance lipophilicity, improving membrane permeability and brain penetration (e.g., PQR530’s CNS bioavailability ). Methyl groups at C6 reduce metabolic degradation by steric hindrance, prolonging half-life. Pharmacokinetic studies in rodent models show that these substituents increase AUC (Area Under the Curve) and Cmax values, critical for sustained target engagement . Computational ADMET predictions (e.g., using ADMET Predictor) validate these effects in silico before in vivo testing.

Q. What are common amine exchange reactions applicable to this compound for functionalization?

Basic Research Focus

Amine exchange reactions enable substitution at the triazine core. For example, reacting with amino acids or heterocyclic amines under acidic conditions replaces the ethoxy group with nucleophilic amines . Optimizing pH (4–6) and temperature (60–80°C) ensures selective substitution without side product formation. Monitoring via H NMR confirms reaction completion, with purification by column chromatography .

Q. What in vitro and in vivo models are suitable for assessing the therapeutic potential of this compound in oncology?

Advanced Research Focus

- In vitro : Cancer cell line panels (e.g., NCI-60) screen for growth inhibition. Mechanistic studies use kinase activity assays (e.g., PI3Kα IC50 determination ).

- In vivo : Xenograft models (e.g., OVCAR-3 tumors in mice) evaluate tumor regression and pharmacokinetics. Brain-penetrant derivatives require orthotopic glioma models to assess CNS efficacy . Toxicity studies in rats/dogs (e.g., MTD determination) are critical for preclinical development .

Eigenschaften

IUPAC Name |

4-ethoxy-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-11-6-9-4(2)8-5(7)10-6/h3H2,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYRNUWFQADAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192082 | |

| Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3882-66-4 | |

| Record name | 4-Ethoxy-6-methyl-1,3,5-triazin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3882-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-ethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-6-methyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.